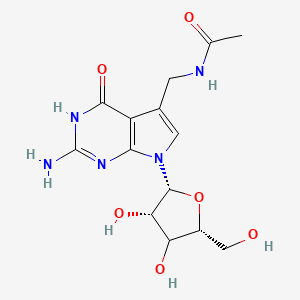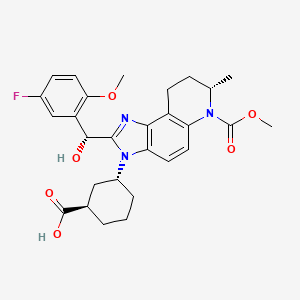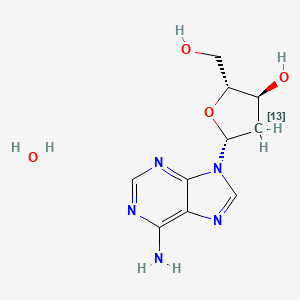
Xylose-d1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xylose-d1 is a deuterated form of xylose, a five-carbon sugar (aldopentose) commonly found in lignocellulosic biomass. Xylose is the second most abundant sugar in nature, following glucose. It plays a crucial role in the structure of plant cell walls and is a significant component of hemicellulose .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Xylose-d1 involves the incorporation of deuterium into the xylose molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Deuterium can be introduced into xylose through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst.
Biological Methods: Microorganisms can be engineered to incorporate deuterium into xylose during their metabolic processes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:
Hydrolysis of Hemicellulose: Hemicellulose from lignocellulosic biomass is hydrolyzed to release xylose.
Deuterium Exchange: The released xylose undergoes deuterium exchange reactions to replace hydrogen atoms with deuterium.
Purification: The deuterated xylose is purified using techniques such as chromatography to obtain this compound.
化学反应分析
Types of Reactions
Xylose-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of this compound can produce xylitol, a sugar alcohol, using reducing agents like sodium borohydride.
Isomerization: This compound can be isomerized to xylulose using xylose isomerase.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Isomerization: Xylose isomerase enzyme under mild temperature and pH conditions.
Major Products
Xylonic Acid: Formed through oxidation.
Xylitol: Produced via reduction.
Xylulose: Result of isomerization.
科学研究应用
Xylose-d1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of xylose metabolism.
Biology: Employed in studies of microbial fermentation processes to produce biofuels and biochemicals.
Medicine: Investigated for its potential in diagnostic tests for malabsorption syndromes.
Industry: Utilized in the production of xylitol, a low-calorie sweetener, and other valuable chemicals
作用机制
Xylose-d1 exerts its effects through its involvement in metabolic pathways. The primary mechanism involves:
Metabolic Pathways: this compound is metabolized by microorganisms through the pentose phosphate pathway, leading to the production of various metabolites.
Enzymatic Reactions: Enzymes such as xylose isomerase and xylose reductase play key roles in the conversion of this compound to other compounds
相似化合物的比较
Similar Compounds
Xylonic Acid: An oxidized form of xylose.
Xylitol: A reduced form of xylose.
Xylulose: An isomer of xylose
Uniqueness
Xylose-d1 is unique due to the presence of deuterium, which makes it a valuable tool in tracer studies and metabolic research. The deuterium atom provides a distinct signature that can be easily detected using spectroscopic techniques, allowing for precise tracking of metabolic pathways .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.14 g/mol |
IUPAC 名称 |
(2R,3S,4R)-4-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i4D |
InChI 键 |
PYMYPHUHKUWMLA-MQMRMSPOSA-N |
手性 SMILES |
[2H][C@@](CO)([C@@H]([C@H](C=O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


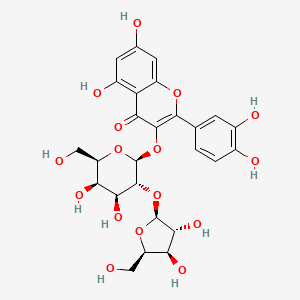

![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)
![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)
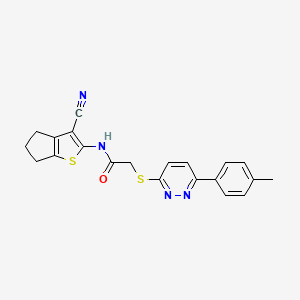

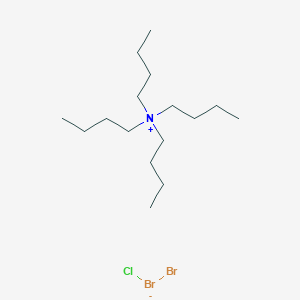

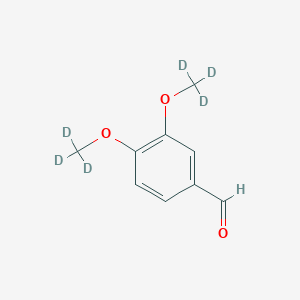
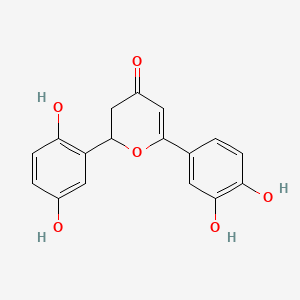
![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
